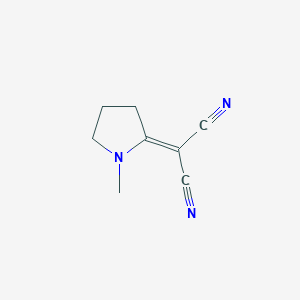

2-(1-Methylpyrrolidin-2-ylidene)propanedinitrile

Description

2-(1-Methylpyrrolidin-2-ylidene)propanedinitrile is a dinitrile derivative featuring a methyl-substituted pyrrolidine ring conjugated with a propanedinitrile moiety. This compound has been studied for its role as a key intermediate in synthesizing biologically active heterocycles, such as pyridine and quinoline derivatives, which exhibit anti-cancer properties . Its crystal structure, determined via single-crystal X-ray diffraction (SC-XRD), reveals a planar geometry with typical bond lengths and angles consistent with conjugated systems. The methyl group on the pyrrolidine ring introduces steric and electronic effects, influencing its reactivity and interactions in supramolecular assemblies .

Properties

Molecular Formula |

C8H9N3 |

|---|---|

Molecular Weight |

147.18 g/mol |

IUPAC Name |

2-(1-methylpyrrolidin-2-ylidene)propanedinitrile |

InChI |

InChI=1S/C8H9N3/c1-11-4-2-3-8(11)7(5-9)6-10/h2-4H2,1H3 |

InChI Key |

HUEUYVGJQVFHCR-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC1=C(C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpyrrolidin-2-ylidene)propanedinitrile typically involves the reaction of 1-methylpyrrolidine with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of malononitrile, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpyrrolidin-2-ylidene)propanedinitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrrolidine ring.

Reduction: Primary amines.

Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

2-(1-Methylpyrrolidin-2-ylidene)propanedinitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Methylpyrrolidin-2-ylidene)propanedinitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The pyrrolidine ring provides structural stability and influences the compound’s binding affinity .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Features of Propanedinitrile Derivatives

Key Observations:

- The thiazolidinone derivative () exhibits significant non-planarity (84.14° dihedral angle) between the thiazolidinone and phenyl rings, reducing conjugation compared to the planar title compound.

- Bulky substituents, as in compound 3c (), introduce torsional strain, whereas electron-donating groups (e.g., methoxy in ) enhance conjugation without steric disruption.

Physicochemical Properties Comparison

Table 2: Physicochemical Data of Propanedinitrile Derivatives

Key Observations:

Biological Activity

2-(1-Methylpyrrolidin-2-ylidene)propanedinitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Recent studies have focused on developing efficient synthetic routes that yield high purity and quantity of the compound. For instance, a new method was described for synthesizing 2-functionalized pyrrolidinylidene acetonitriles, which serve as precursors for biologically active molecules .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For example, compounds derived from similar structures have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and A375 (melanoma). The IC50 values for these compounds often fall below 10 µM, indicating potent activity .

Anti-inflammatory Properties

In addition to anticancer effects, some studies have highlighted the anti-inflammatory potential of pyrrolidine derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic effects in conditions such as arthritis and other inflammatory diseases .

Antiviral Activity

Certain analogs of the compound have demonstrated antiviral properties against viruses such as HIV and influenza. The mechanism often involves the inhibition of viral replication through interference with viral enzymes or host cell pathways .

Case Studies

Several case studies provide insight into the practical applications and efficacy of this compound:

-

Study on Anticancer Efficacy :

A study evaluated the cytotoxic effects of a series of pyrrolidine derivatives on human cancer cell lines. The results showed that specific modifications to the pyrrolidine ring significantly enhanced anticancer activity, with some compounds achieving IC50 values as low as 0.5 µM against A549 lung cancer cells . -

Anti-inflammatory Mechanism Investigation :

Another study focused on the anti-inflammatory effects of pyrrolidine derivatives in a rat model of arthritis. The results indicated a reduction in swelling and pain scores, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6 . -

Antiviral Activity Assessment :

A recent investigation into the antiviral properties of related compounds revealed that certain derivatives could inhibit viral replication by blocking entry into host cells. This was particularly noted in assays against the influenza virus, where significant reductions in viral titers were observed .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : Modifications at specific positions on the pyrrolidine ring can dramatically influence potency and selectivity for biological targets.

- Nucleophilic Sites : The presence of nucleophilic sites in the structure enhances reactivity and interaction with biological macromolecules, contributing to its pharmacological profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.